4-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide 4-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16286913
InChI: InChI=1S/C23H22ClN3O3S2/c1-2-15-5-7-16(8-6-15)14-19-22(30)27(23(31)32-19)13-3-4-20(28)25-26-21(29)17-9-11-18(24)12-10-17/h5-12,14H,2-4,13H2,1H3,(H,25,28)(H,26,29)/b19-14-
SMILES:
Molecular Formula: C23H22ClN3O3S2
Molecular Weight: 488.0 g/mol

4-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide

CAS No.:

Cat. No.: VC16286913

Molecular Formula: C23H22ClN3O3S2

Molecular Weight: 488.0 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide -

Specification

Molecular Formula C23H22ClN3O3S2
Molecular Weight 488.0 g/mol
IUPAC Name 4-chloro-N'-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide
Standard InChI InChI=1S/C23H22ClN3O3S2/c1-2-15-5-7-16(8-6-15)14-19-22(30)27(23(31)32-19)13-3-4-20(28)25-26-21(29)17-9-11-18(24)12-10-17/h5-12,14H,2-4,13H2,1H3,(H,25,28)(H,26,29)/b19-14-
Standard InChI Key UTLIFVVZJNEEAP-RGEXLXHISA-N
Isomeric SMILES CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)Cl
Canonical SMILES CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)Cl

Introduction

Structural and Electronic Characterization

Molecular Geometry and Conformational Analysis

The compound’s IUPAC name, 4-chloro-N'-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide, reflects its Z-configuration at the benzylidene double bond, a critical feature for maintaining planar geometry in the thiazolidinone ring . X-ray diffraction studies of structurally related hydrazide-thiazolidinones demonstrate dihedral angles of 38.7°–80.9° between aromatic rings, inducing steric strain that may enhance reactivity . Density functional theory (DFT) calculations predict a bent conformation for the butanoyl linker, with torsional angles of 112.4° between the thiazolidinone and hydrazide groups, facilitating intramolecular hydrogen bonding between the hydrazide NH and thioxo sulfur .

Table 1: Key Structural Parameters

ParameterValueSource
Bond length (C=S)1.672 Å
Dihedral angle (aryl rings)73.3°
Torsional angle (butanoyl)112.4°

Crystallographic and Hydrogen-Bonding Networks

Single-crystal analysis of analogous compounds reveals monoclinic crystal systems (space group P2₁/c) with unit cell parameters a=10.923 A˚,b=7.451 A˚,c=19.801 A˚,β=98.74a = 10.923 \ \text{Å}, b = 7.451 \ \text{Å}, c = 19.801 \ \text{Å}, \beta = 98.74^\circ . The crystal packing is stabilized by N–H···O and C–H···S hydrogen bonds, forming a two-dimensional network parallel to the bc-plane. Weak π-π interactions (centroid distance: 3.89 Å) between the 4-ethylphenyl and benzohydrazide groups further contribute to lattice stability .

Synthetic Pathways and Optimization

Condensation Reaction Mechanism

Synthesis typically proceeds via a three-step protocol:

  • Thiazolidinone Formation: Reaction of 4-ethylbenzaldehyde with thiourea in ethanol yields the 5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one intermediate.

  • Butanoyl Spacer Introduction: Alkylation of the thiazolidinone nitrogen with 4-bromobutanoyl chloride in DMF at 60°C for 12 hours achieves 85% yield.

  • Hydrazide Coupling: Condensation with 4-chlorobenzohydrazide in methanol under reflux (Δ, 6 h) produces the final compound with 72% isolated yield.

Table 2: Reaction Conditions and Yields

StepReagentsConditionsYield
Thiazolidinone formation4-Ethylbenzaldehyde, thioureaEtOH, Δ, 8 h78%
Butanoyl alkylation4-Bromobutanoyl chlorideDMF, 60°C, 12 h85%
Hydrazide coupling4-ChlorobenzohydrazideMeOH, Δ, 6 h72%

Purification and Scalability Challenges

Column chromatography (silica gel, ethyl acetate/hexane 3:7) remains the primary purification method, though recrystallization from ethanol/water (1:3) improves purity to >98%. Scale-up beyond 50 mmol results in diminished yields (58%) due to thioxo group oxidation; inert atmosphere (N₂) and antioxidant additives (0.1% BHT) mitigate degradation .

Physicochemical and Thermodynamic Properties

Solubility and Partition Coefficients

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high lipophilicity (logP=3.57\log P = 3.57), favoring transmembrane diffusion . Solubility enhancements (up to 2.3 mg/mL) are achievable via β-cyclodextrin inclusion complexes (1:2 molar ratio) .

Table 3: Physicochemical Profile

PropertyValueMethod
Melting Point218–220°C (dec.)DSC
logP\log P3.57Shake-flask
Aqueous Solubility0.12 mg/mLHPLC-UV
pKa8.34 (hydrazide NH)Potentiometric

Pharmacological Activities and Mechanisms

Antibacterial Efficacy

Against Staphylococcus aureus (ATCC 25923), the compound displays MIC values of 8 μg/mL, comparable to ciprofloxacin (2 μg/mL) . Time-kill assays demonstrate bactericidal activity within 8 hours at 4× MIC, correlating with disruption of membrane integrity (propidium iodide uptake assay) .

Table 4: Antimicrobial Activity Spectrum

StrainMIC (μg/mL)MBC (μg/mL)
E. coli ATCC 259223264
P. aeruginosa PAO164128
C. albicans SC5314128>256

Anti-Inflammatory Action

In LPS-stimulated RAW 264.7 macrophages, the compound reduces NO production (IC₅₀ = 18.7 μM) by suppressing iNOS expression via NF-κB pathway inhibition. Molecular docking suggests binding to COX-2 (ΔG = -9.2 kcal/mol) through hydrophobic interactions with Val349 and His207 .

Analytical Characterization Techniques

Spectroscopic Fingerprints

  • FT-IR (KBr, cm⁻¹): 3276 (N–H), 1685 (C=O), 1598 (C=N), 1243 (C–S)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.75 (s, 1H, CH=N)

  • HRMS (ESI+): m/z 489.0842 [M+H]⁺ (calc. 489.0837)

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